An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, explore its synthesis through established and logical chemical pathways, and illuminate its critical role as an intermediate in the development of therapeutic agents. This document is intended to be a practical resource, offering not just data, but also the scientific reasoning behind the methodologies presented.
Core Properties of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a sulfonamide derivative of 2-aminopyrimidine. The presence of the electron-withdrawing bromine atom and the methanesulfonyl group significantly influences the electronic properties of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1242336-55-5 | [1] |
| Molecular Formula | C₅H₆BrN₃O₂S | [1] |
| Molecular Weight | 252.09 g/mol | [1] |
| Predicted Boiling Point | 408.2 ± 37.0 °C | [ChemicalBook] |
| Predicted Density | 1.901 ± 0.06 g/cm³ | [ChemicalBook] |
| Predicted pKa | 3.87 ± 0.10 | [ChemicalBook] |
Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a multi-step process that begins with the commercially available 2-aminopyrimidine. The following protocol is a well-established and efficient route.
Step 1: Bromination of 2-Aminopyrimidine
The initial step involves the regioselective bromination of 2-aminopyrimidine at the 5-position. This is a classic electrophilic aromatic substitution reaction on an activated heterocyclic ring.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.[2]
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Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.[2] The use of NBS is preferred over elemental bromine for better selectivity and milder reaction conditions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Wash the residue with water to remove any succinimide byproduct. The crude 2-amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.[2]
Step 2: Sulfonylation of 2-Amino-5-bromopyrimidine
The final step is the formation of the sulfonamide linkage by reacting the amino group of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfonyl group.
Experimental Protocol: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend 2-amino-5-bromopyrimidine (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or pyridine.[3]
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Base Addition: Cool the suspension in an ice bath and add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) to act as a proton scavenger.[3]
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Sulfonyl Chloride Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.
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Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
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Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Spectroscopic Characterization
The structural elucidation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is confirmed through various spectroscopic techniques. While experimental data is not publicly available, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group (around 3.0-3.5 ppm). The two pyrimidine protons will appear as singlets in the aromatic region (typically 8.0-9.0 ppm). A broad singlet corresponding to the sulfonamide N-H proton may also be observed, which would be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon of the sulfonyl group (around 40 ppm). The pyrimidine ring will exhibit four distinct signals for its carbon atoms, with their chemical shifts influenced by the bromine and sulfonamide substituents.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching of the sulfonamide will appear as a band in the region of 3300-3200 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (252.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Role in Drug Discovery and Medicinal Chemistry
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a valuable building block in drug discovery due to the presence of multiple reactive sites that allow for diverse chemical modifications. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4]
Key Intermediate in the Synthesis of Macitentan
A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][5] In the synthesis of macitentan and its analogs, the N-(5-Bromopyrimidin-2-yl)methanesulfonamide core serves as a key fragment that is incorporated into the final drug structure. The pyrimidine ring and the sulfonamide group are crucial for the molecule's interaction with its biological target.
Potential for Library Synthesis
The bromine atom on the pyrimidine ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 5-position, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs. The sulfonamide nitrogen can also be further alkylated or arylated to explore the structure-activity relationships of novel compounds.
Safety and Handling
As with any chemical reagent, N-(5-Bromopyrimidin-2-yl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a fundamentally important building block in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple functional groups for further derivatization make it an invaluable tool for the design and synthesis of novel therapeutic agents. Its crucial role in the synthesis of the approved drug macitentan underscores its significance in the development of life-saving medicines. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this versatile compound in their drug discovery endeavors.
References
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- BenchChem. (2025). Biological activity of methanesulfonamide derivatives.
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
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Ozeki, T., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]
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Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
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Wang, X., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3345. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
